Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate involves several steps and specific reaction conditions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions, resulting in the formation of the desired pyran derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of cyano and carbonyl groups.
Substitution: The presence of amino and sulfanyl groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino and cyano groups can form hydrogen bonds with active site residues of enzymes, while the sulfanyl group can interact with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates: These compounds have similar structural features but differ in the nature of the aryl and pyrazol groups.
6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester: This compound shares the pyran core but has different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C33H30N4O6S |
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Molecular Weight |
610.7 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-phenylquinoxalin-2-yl)sulfanylmethyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C33H30N4O6S/c1-5-42-33(38)28-26(18-44-32-29(19-11-7-6-8-12-19)36-22-13-9-10-14-23(22)37-32)43-31(35)21(17-34)27(28)20-15-24(39-2)30(41-4)25(16-20)40-3/h6-16,27H,5,18,35H2,1-4H3 |
InChI Key |
XAJOCGILDCAWQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C(=C2)OC)OC)OC)C#N)N)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Origin of Product |
United States |
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